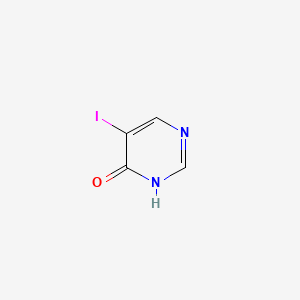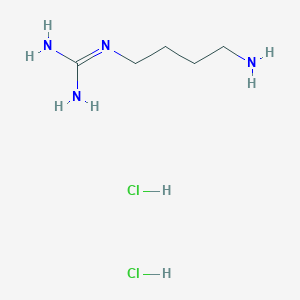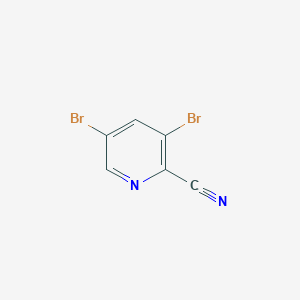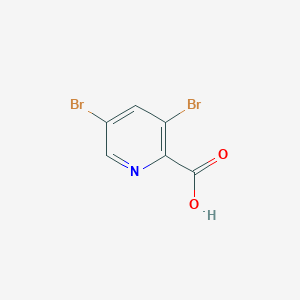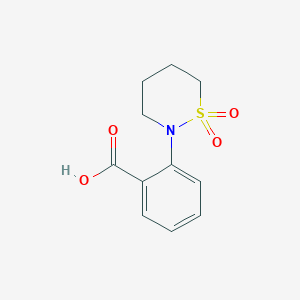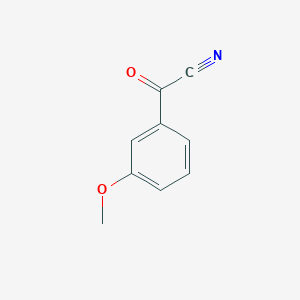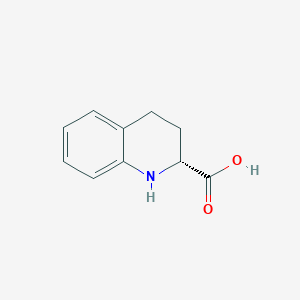
3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the synthesized compound would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. The results from these analyses would provide information on the compound’s atomic arrangement, functional groups, and molecular connectivity.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and stability under various conditions. The compound’s potential to undergo certain chemical reactions would also be explored.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.).Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Synthesis of Fluorine-containing Heterocycles : The compound "3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone" has been utilized as a synthetic equivalent of trifluoropyruvaldehyde for the synthesis of fluorine-containing heterocycles, including 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline. This highlights the compound's utility in synthesizing fluorinated heterocycles, which are of interest due to their potential pharmacological activities (Kamitori, 2003).
Diels-Alder Reactions : "1-Ethoxy-3-trifluoromethyl-1,3-butadiene" and its derivatives have been prepared from related precursors by Wittig methylenation. These compounds serve as components in Diels-Alder reactions, leading to the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the compound's role in constructing complex fluorinated structures (Volle & Schlosser, 2002).
Material Science and Physical Chemistry
- Photochemical Studies in Polyethylene Films : The photochemistry of "1-(4-Methylphenyl)-3-phenyl-2-propanone" (MeDBK) in polyethylene films has been studied to understand the selectivity of combination of benzylic radicals derived from irradiation, indicating its utility in probing the nature of reaction cavities in polymers and their effect on radical motion and combination (Bhattacharjee, Chesta, & Weiss, 2004).
Enantioseparation and Chiral Analysis
- Enantioseparation of Isomeric Acids : Studies on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography, employing hydroxypropyl-β-cyclodextrin as a chiral selector, reveal the impact of the substituted positions of the methyl group on the benzene ring on enantiorecognition, showing the compound's relevance in chiral analysis and separation science (Jin, Bao, Sun, & Tong, 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. Information on how to safely handle and dispose of the compound would also be provided.
Direcciones Futuras
This would involve discussing potential applications for the compound and areas for future research.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(4-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7-2-4-8(5-3-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIGRXLWIIPRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453848 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
75199-80-3 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

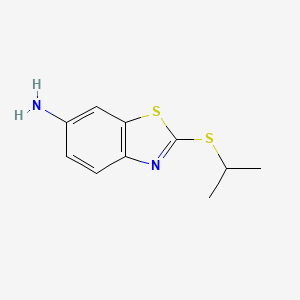
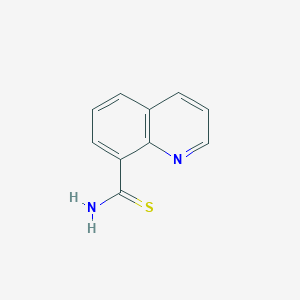
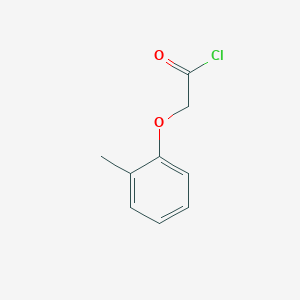
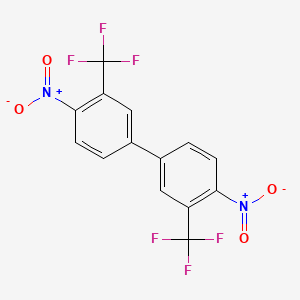
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
